Tetradec-9-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
, also known as tetradec-9-enal, belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a citrus and fruity taste.
Scientific Research Applications
Insect Pheromone Synthesis and Study
Tetradec-9-enal has been a subject of interest in the synthesis and study of insect pheromones. Odinokov et al. (2004) achieved a stereospecific synthesis of tetradec-11E-enal, a component of pheromones for many species of insects in the order Lepidoptera, using readily available undecenoic acid. This research highlights the chemical's role in the intricate world of insect communication and pest control strategies (Odinokov et al., 2004).
Industrial Applications in Catalysis
In the field of industrial chemistry, tetradec-9-enal is used in hydroformylation processes, as described by Fell and Papadogianakis (1991). They explored the hydroformylation of tetradec-1-ene in an aqueous—organic two-phase system using a water-soluble catalyst. This research is significant for understanding the catalytic applications of tetradec-9-enal in producing various industrial chemicals (Fell & Papadogianakis, 1991).
Conformational Analysis in Organic Chemistry
Keller and Weiler (1990) conducted a study focusing on the conformationally controlled reductions of 14-membered macrolides, which included tetradec-9-enal. Their research provided valuable insights into the conformational behavior of such compounds, contributing to the broader understanding of organic synthesis and reaction mechanisms (Keller & Weiler, 1990).
Pheromone Identification and Synthesis
Santangelo et al. (2002) identified and synthesized various isomers of hexadecadienal, which relate closely to tetradec-9-enal, in their study on the pheromone glands of the sugar cane borer. This kind of research is crucial for developing pest control methods that are more environmentally friendly and target specific species (Santangelo et al., 2002).
properties
CAS RN |
60671-78-5 |
---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-9-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3 |
InChI Key |
ANJAOCICJSRZSR-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC=O |
SMILES |
CCCCC=CCCCCCCCC=O |
Canonical SMILES |
CCCCC=CCCCCCCCC=O |
Other CAS RN |
169054-69-7 |
synonyms |
9-tetradecenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.